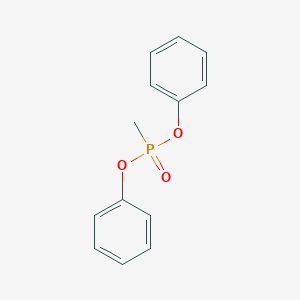
Diphenyl methylphosphonate
Cat. No. B048422
Key on ui cas rn:
7526-26-3
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04642366
Procedure details


A reactor fitted with an efficient condenser, thermometer, mechanical stirrer and side-arm addition funnel was charged with 1552 g (5.0 mol) of triphenyl phosphite. The reactant was placed under a nitrogen blanket and heated to reflux. A solution of 5.0 g of methyl iodide in 160 g (5.1 mol) of methanol was then slowly added over a two hour period. Throughout the addition, the temperature of the reactor contents was maintained within the 200°-250° C. range. One further hour at 215° C. proved sufficient for the reaction to reach completion. Subsequently, an aspirator vacuum distillation removed 468 g (5.0 mol) of phenol containing a small amount of anisole. Thereafter, a high vacuum distillation recovered 1150 g (4.6 mol, 92% yield) of diphenyl methylphosphonate. Glc analysis using a 6 foot column packed with 10% OV-101 on chromosorb W, was employed to monitor the progress of both the reaction and distillation. The 31P signal for the product appeared at -24.0 ppm. Proton nmr signals were seen at τ 8.36 (3H, doublet, J=18 HZ, CH3P) and τ 2.9-2.5 (10H, multiplet, phenyl).





Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:16]C1C=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CO.[C:25]1(O)C=CC=CC=1.C1(OC)C=CC=CC=1>CI>[CH3:25][P:1](=[O:16])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1552 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reactor fitted with an efficient condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, mechanical stirrer and side-arm addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Throughout the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the reactor contents was maintained within the 200°-250° C. range
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
One further hour at 215° C. proved sufficient for the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Subsequently, an aspirator vacuum distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter, a high vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.6 mol | |
| AMOUNT: MASS | 1150 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
